1-(Methylsulfonyl)-1H-benzotriazole
Overview
Description
1-(Methylsulfonyl)-1H-benzotriazole, also known as this compound, is a useful research compound. Its molecular formula is C7H7N3O2S and its molecular weight is 197.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition : Benzotriazole derivatives, including variants similar to 1-(Methylsulfonyl)-1H-benzotriazole, have been studied for their effectiveness in inhibiting the corrosion of metals. Khaled, Fadlallah, and Hammouti (2009) investigated several benzotriazole derivatives as corrosion inhibitors for copper in acidic mediums. Their findings indicated that these compounds could firmly adsorb on the copper surface through the benzotriazole ring, demonstrating excellent corrosion inhibition performance (Khaled, Fadlallah, & Hammouti, 2009).
Environmental Impact and Degradation : Huntscha et al. (2014) studied the aerobic biological degradation mechanisms of benzotriazoles in activated sludge. They identified major transformation products and pathways, providing insights into the environmental impact and degradation processes of these compounds (Huntscha et al., 2014).
Chemical Synthesis Applications : Kim, Sung, Choi, and Kim (1999) found that 1H-Benzotriazol-1-yl methanesulfonate, a compound closely related to this compound, is an effective reagent in selective mesylation for differentiating amino groups, demonstrating its utility in chemical synthesis (Kim, Sung, Choi, & Kim, 1999).
Photodegradation Studies : Ye et al. (2018) evaluated the degradation efficiency of 1H-benzotriazole using ultraviolet activating persulfate, providing valuable information about the environmental fate and potential removal methods for such compounds in wastewater treatment (Ye et al., 2018).
Photolysis in Environmental Waters : Weidauer et al. (2016) investigated the photolysis of benzotriazoles under simulated sunlight, revealing important insights into their degradation pathways and environmental behavior (Weidauer et al., 2016).
Safety and Hazards
Future Directions
Methylsulfonylmethane (MSM), a compound with a similar functional group, has become a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent. It has been well-investigated in animal models, as well as in human clinical trials and experiments. A variety of health-specific outcome measures are improved with MSM supplementation, including inflammation, joint/muscle pain, oxidative stress, and antioxidant capacity .
Mechanism of Action
Target of Action
The primary target of 1-(Methylsulfonyl)-1H-benzotriazole is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain. Inhibiting COX-2 can therefore reduce these symptoms .
Mode of Action
This compound interacts with its target, COX-2, by binding to the enzyme and inhibiting its activity . This prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, COX-2 converts arachidonic acid into prostanoids. By inhibiting COX-2, this compound prevents this conversion, disrupting the pathway and reducing the production of pro-inflammatory mediators .
Pharmacokinetics
For instance, benzimidazole derivatives with a 4-(methylsulfonyl) phenyl pharmacophore have been evaluated for their in vitro COX-1/COX-2 inhibitory activities and in vivo anti-inflammatory activity . These studies can provide insights into the potential pharmacokinetic properties of this compound.
Result of Action
The inhibition of COX-2 by this compound leads to a reduction in the production of pro-inflammatory mediators. This results in decreased inflammation and pain .
Properties
IUPAC Name |
1-methylsulfonylbenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-13(11,12)10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMZSDGGKVRGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355128 | |
Record name | 1-(Methylsulfonyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37073-15-7 | |
Record name | 1-(Methylsulfonyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methanesulfonyl-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.